6-Isopropylpyridine-3-carbothioamide
Description
6-(Isopropylamino)pyridine-3-carbothioamide is a pyridine derivative featuring a carbothioamide group (-C(=S)-NH₂) at position 3 and an isopropylamino substituent (-NH-CH(CH₃)₂) at position 6 of the pyridine ring. Its molecular formula is C₉H₁₃N₃S, with a molecular weight of 195.28462 g/mol .
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
6-propan-2-ylpyridine-3-carbothioamide |
InChI |
InChI=1S/C9H12N2S/c1-6(2)8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
VHWHWNKXOMHYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Isopropylpyridine-3-carbothioamide can be synthesized through a condensation reaction involving pyridine derivatives. One common method involves the reaction of 6-isopropylpyridine-3-carboxylic acid with thioamide reagents under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 6-isopropylpyridine-3-carbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylpyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Isopropylpyridine-3-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-isopropylpyridine-3-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The isopropylamino group in the target compound introduces steric bulk compared to the smaller cyclopropylamino group . This difference may influence binding interactions in biological systems or catalytic processes.
Functional Group Variations: Carbothioamide (-C(=S)-NH₂): Present in both the target compound and the cyclopropylamino analog, this group enhances lipophilicity and hydrogen-bonding capacity compared to oxygen-containing analogs . Carboxamidine (-C(=NH)-NH₂): Found in 6-isopropoxypyridine-3-carboxamidine, this group introduces a positively charged resonance structure under physiological conditions, which could affect solubility and reactivity .
Molecular Weight Trends: The cyclopropylamino derivative has the lowest molecular weight (193.27 g/mol) due to its compact substituent . The isopropoxy-carboxamidine compound exhibits a significantly lower molecular weight (179.22 g/mol) owing to the absence of sulfur and the presence of oxygen .
Implications for Research and Development
- Medicinal Chemistry: The thioamide group in 6-(isopropylamino)pyridine-3-carbothioamide may improve membrane permeability compared to oxygenated analogs, making it a candidate for drug discovery .
- Material Science: The cyclopropylamino analog’s strained ring could enhance reactivity in polymer synthesis or coordination chemistry .
- Synthetic Challenges : The absence of CAS numbers for some compounds (e.g., the target compound and the isopropoxy derivative ) highlights gaps in commercial availability, necessitating custom synthesis for further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
